molecular formula C16H20N2O4 B13141387 6,6'-Bis(dimethoxymethyl)-3,3'-bipyridine

6,6'-Bis(dimethoxymethyl)-3,3'-bipyridine

Cat. No.: B13141387
M. Wt: 304.34 g/mol
InChI Key: ZBOBFPDCYRBVER-UHFFFAOYSA-N
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Description

6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine is a chemical compound that belongs to the class of bipyridines. Bipyridines are organic compounds that consist of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of dimethoxymethyl groups at the 6 and 6’ positions of the bipyridine structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine typically involves the reaction of 3,3’-bipyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.

Industrial Production Methods

Industrial production of 6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: The dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine is used in various scientific research applications, including:

    Chemistry: It serves as a ligand in coordination chemistry and catalysis.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. The specific pathways and targets depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    6,6’-Dimethoxybiphenyl-2,2’-diyl: This compound has similar structural features but different functional groups.

    6,6’-Dimethoxybiphenyl-2,2’-diyl bis(diphenylphosphine): Another related compound with phosphine groups instead of dimethoxymethyl groups.

Uniqueness

6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

2-(dimethoxymethyl)-5-[6-(dimethoxymethyl)pyridin-3-yl]pyridine

InChI

InChI=1S/C16H20N2O4/c1-19-15(20-2)13-7-5-11(9-17-13)12-6-8-14(18-10-12)16(21-3)22-4/h5-10,15-16H,1-4H3

InChI Key

ZBOBFPDCYRBVER-UHFFFAOYSA-N

Canonical SMILES

COC(C1=NC=C(C=C1)C2=CN=C(C=C2)C(OC)OC)OC

Origin of Product

United States

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